8-Shogaol

Vue d'ensemble

Description

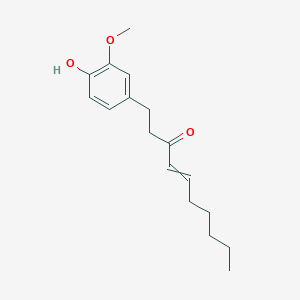

8-Shogaol is a bioactive phenolic compound derived from ginger (Zingiber officinale Roscoe), formed through thermal dehydration of gingerols during processing or cooking . Structurally, it is characterized by a monomethoxybenzene moiety with a 10-carbon side chain and an α,β-unsaturated ketone group, which enhances its reactivity and bioactivity . This compound exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Notably, it induces apoptosis in cancer cells via oxidative stress, endoplasmic reticulum (ER) stress, and caspase-3 activation, while sensitizing radioresistant gastric cancer cells to radiotherapy . In rheumatoid arthritis models, it reduces synovial inflammation and joint damage by suppressing TNF-α, IL-6, and IL-17 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 8-Shogaol peut être réalisée par plusieurs méthodes. Une méthode courante implique la déshydratation de 8-Gingérol. Ce processus nécessite généralement des conditions acides, telles que l'utilisation d'acide chlorhydrique ou d'acide sulfurique, pour faciliter l'élimination d'une molécule d'eau de 8-Gingérol, ce qui entraîne la formation de 8-Shogaol.

Méthodes de production industrielle : En milieu industriel, 8-Shogaol est souvent produit en séchant le gingembre à des températures élevées. Le processus de déshydratation transforme les gingérols en shogaols. Cette méthode est privilégiée en raison de sa simplicité et de sa rentabilité. Le gingembre séché est ensuite extrait à l'aide de solvants tels que l'éthanol ou le méthanol pour isoler 8-Shogaol.

Types de réactions :

Oxydation : -Shogaol peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Il peut être réduit pour former -Gingérol.

Substitution : -Shogaol peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers catalyseurs et solvants peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits :

Oxydation : Dérivés oxydés de -Shogaol.

Réduction : -Gingérol.

Substitution : Divers dérivés de shogaol substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique des composés phénoliques.

Biologie : Des recherches ont montré que -Shogaol présente des propriétés anti-inflammatoires et antioxydantes significatives, ce qui en fait un sujet d'intérêt dans les études biologiques.

Médecine : En raison de ses propriétés anticancéreuses, -Shogaol est étudié pour son utilisation potentielle en thérapie anticancéreuse. Il s'est montré prometteur pour inhiber la croissance de diverses lignées de cellules cancéreuses.

Industrie : -Shogaol est utilisé dans l'industrie alimentaire comme agent aromatisant en raison de son goût piquant. Il est également utilisé dans l'industrie cosmétique pour ses propriétés antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action de 8-Shogaol implique plusieurs cibles moléculaires et voies :

Action anti-inflammatoire : -Shogaol inhibe la production de cytokines et de médiateurs pro-inflammatoires en bloquant l'activation du facteur nucléaire-kappa B (NF-κB) et des kinases de protéines activées par les mitogènes (MAPK).

Action antioxydante : Il piège les radicaux libres et améliore l'activité des enzymes antioxydantes, protégeant ainsi les cellules du stress oxydatif.

Action anticancéreuse : -Shogaol induit l'apoptose dans les cellules cancéreuses en activant les caspases et en augmentant l'expression de protéines pro-apoptotiques. Il inhibe également la prolifération des cellules cancéreuses en bloquant la progression du cycle cellulaire.

Applications De Recherche Scientifique

Introduction to 8-Shogaol

This compound, a bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention in scientific research due to its diverse pharmacological properties. It is one of the shogaols, which are formed through the dehydration of gingerols during the drying process of ginger. This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound has been shown to possess substantial antioxidant properties. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in cells. A study demonstrated that different drying methods of ginger significantly influenced the levels of shogaols, including this compound, which in turn affected the antioxidant capacity of ginger extracts .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been extensively studied. It has been found to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In particular, this compound targets the TRPV1 receptor, which plays a crucial role in pain signaling and inflammation . Clinical trials have suggested that it may alleviate symptoms related to inflammatory conditions.

Anticancer Properties

This compound exhibits promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can enhance the efficacy of radiation therapy in radioresistant gastric cancer models by promoting apoptosis through specific molecular pathways . Additionally, its ability to disrupt microtubule dynamics contributes to its cytotoxic effects on cancer cells .

Pain Management

Research indicates that this compound can alleviate acute and chronic pain by modulating pain pathways. Its interaction with TRPV1 receptors suggests a mechanism for pain relief, making it a potential candidate for developing analgesic therapies .

Gastroprotective Effects

This compound has been studied for its gastroprotective properties, particularly in preventing gastric ulcers. It appears to enhance mucosal defense mechanisms and reduce gastric acid secretion, thus providing protection against ulcer formation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human gastric cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways. This suggests that this compound could be integrated into treatment regimens for gastric cancer patients.

Case Study 2: Pain Relief in Inflammatory Conditions

In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in notable reductions in pain scores compared to placebo groups. This highlights its potential as an alternative or adjunct therapy for managing chronic pain.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 8-Shogaol involves several molecular targets and pathways:

Anti-inflammatory Action: -Shogaol inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Antioxidant Action: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Action: -Shogaol induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the proliferation of cancer cells by blocking cell cycle progression.

Comparaison Avec Des Composés Similaires

Structural and Chemical Comparisons

The shogaol family (6-, 8-, and 10-shogaol) shares a common α,β-unsaturated ketone backbone but differs in alkyl chain length. This structural variation influences their stability, bioavailability, and target specificity:

- 6-Shogaol : Shortest chain (8 carbons), highest thermal stability .

- 8-Shogaol : Intermediate chain (10 carbons), moderate stability.

- 10-Shogaol : Longest chain (12 carbons), prone to degradation .

Table 1: Structural and Analytical Data of Shogaols

| Compound | Chain Length | Molecular Formula | Key Analytical Peaks (NMR/MS) | Purity (%) |

|---|---|---|---|---|

| 6-Shogaol | 8-C | C₁₇H₂₄O₃ | 1H-NMR: δ 6.89 (d, J=8.1 Hz, H-4) | >97.5 |

| This compound | 10-C | C₁₉H₂₇O₃ | HRMS: [M-H]⁻ m/z 303.1958 | >97.5 |

| 10-Shogaol | 12-C | C₂₁H₃₁O₃ | 13C-NMR: δ 207.5 (C=O) | >97.5 |

Bioactivity and Pharmacological Comparisons

Anti-Inflammatory Activity

- This compound : Inhibits IL-6, TNF-α, and COX-2 in LPS-induced inflammation (IC₅₀ = 65.4 μM for VCAM-1 binding) .

- 6-Shogaol : More potent anti-inflammatory agent (IC₅₀ = 27.1 μM for VCAM-1 binding) and stronger NLRP3 inflammasome inhibition .

- 10-Shogaol : Less studied but shows COX-2 inhibition comparable to this compound .

Table 2: Anti-Inflammatory Effects of Shogaols

Antioxidant Activity

- This compound : Correlates strongly with DPPH (R² = 0.944) and FRAP (R² = 0.911) activities due to its α,β-unsaturated ketone group .

- 6-Shogaol: Higher radical scavenging capacity in ethanol extracts (23.66% total phenolics) compared to this compound .

Anticancer Mechanisms

- This compound : Triggers ROS-mediated apoptosis in gastric and oral cancers via PERK-CHOP pathway activation .

- 6-Shogaol : Induces autophagy more effectively in colorectal cancer .

Pharmacokinetics and Stability

- Bioavailability: 6-Shogaol is the most studied, with detectable plasma levels in humans up to 8 hours post-ingestion .

- Processing Effects : Stir-frying with sand increases this compound content by 17% compared to traditional methods (0.568 ± 0.021 vs. 0.666 ± 0.130 mg/g) .

Table 3: Concentration of Shogaols in Processed Ginger

| Processing Method | 6-Shogaol (mg/g) | This compound (mg/g) | 10-Shogaol (mg/g) |

|---|---|---|---|

| Stir-frying | 2.095 ± 0.079 | 0.568 ± 0.021 | 0.911 ± 0.036 |

| Sand-frying | 2.419 ± 0.430* | 0.666 ± 0.130* | 1.083 ± 0.210* |

p < 0.05 vs. stir-frying

Activité Biologique

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), is recognized for its significant biological activities, particularly in anti-inflammatory and anticancer effects. It is a dehydration product of gingerols, specifically formed during the drying process of ginger rhizomes. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure, which includes a Michael acceptor moiety that enhances its reactivity with nucleophiles. This structural feature is crucial for its biological activity, particularly in inhibiting inflammatory pathways and cancer cell proliferation.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been substantiated by various studies:

- Mechanism of Action : this compound has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It affects key signaling pathways including NF-kB and MAPK, leading to decreased production of inflammatory cytokines like TNF-α and IL-6 .

- In Vitro Studies : In human monocytic U937 cells, this compound effectively reduced the mRNA levels of COX-2, indicating its role as a potent inhibitor of PGE2 production . In RAW 264.7 macrophages stimulated with LPS, it significantly suppressed the activation of NF-kB and reduced the secretion of inflammatory mediators .

- In Vivo Studies : Research indicates that this compound can inhibit leukocyte infiltration in inflamed tissues and reduce edema in animal models . These findings suggest its potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A notable study showed that treatment with this compound resulted in significant tumor growth inhibition in xenograft models. The compound was found to downregulate oncogenic signaling pathways while upregulating tumor suppressor genes .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Biofilm Inhibition : In a study focusing on Candida albicans, this compound demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µg/ml. This suggests its potential use in treating fungal infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : After oral administration, this compound is absorbed and can be detected as glucuronide and sulfate conjugates in the bloodstream. This metabolic pathway is essential for understanding its bioavailability and efficacy in humans .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 8-Shogaol in botanical extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is the gold standard for quantifying this compound. GC-MS is less reliable due to thermal degradation of gingerols and shogaols during analysis. Validated protocols require calibration with reference standards (≥98% purity) and should account for matrix effects in complex botanical extracts. The United States Pharmacopeia (USP) recommends retention time alignment and peak response normalization against internal standards like capsaicin for shogaol quantification .

Q. How is this compound's anti-inflammatory activity assessed in vitro?

Common methodologies include:

- Cytokine profiling : ELISA kits (e.g., TNF-α, IL-6, IL-1β) are used to measure cytokine suppression in cell lines like RAW 264.7 macrophages or SW 982 synovial sarcoma cells. For example, this compound at 10 µM reduces IL-8 secretion by 40–60% in IL-17-stimulated cells .

- Cell migration assays : Transwell chambers or scratch assays evaluate inhibition of cancer cell (e.g., MDA-MB-231) migration induced by PMA or TNF-α .

Advanced Research Questions

Q. What in silico strategies predict this compound's binding affinity to JNK or TAK1?

Molecular docking (e.g., Hex 8.0.0) and dynamics simulations are used to predict interactions. For JNK inhibition, this compound forms hydrogen bonds with LYS93 and van der Waals interactions with 18 residues (e.g., MET149, LEU148), yielding a binding energy of -289.68 kcal/mol . For TAK1 inhibition, binding pocket analysis reveals competitive inhibition at the ATP-binding site, validated by kinase activity assays .

Q. How does this compound inhibit TAK1 in rheumatoid arthritis (RA) models?

In adjuvant-induced arthritic (AIA) rats, this compound (30 mg/kg, triweekly) reduces paw thickness by 50% and suppresses IKK, Akt, and MAPK pathways. Synovial tissue analysis shows downregulation of TNF-α, IL-6, and IL-8 via TAK1 blockade, confirmed by immunohistochemistry and Western blot .

Q. What pharmacokinetic challenges arise in this compound studies?

Oral administration in humans results in rapid conjugation (glucuronidation/sulfation), with no detectable free this compound in plasma. Conjugates (e.g., this compound glucuronide) have short elimination half-lives (<2 hours) and low bioavailability, necessitating nanoparticle delivery systems for enhanced stability .

Q. How does this compound induce ER stress-mediated apoptosis in gastric cancer?

At 20–50 µM, this compound increases ROS and intracellular Ca²⁺, activating the PERK-CHOP pathway. Co-treatment with thapsigargin (ER stressor) synergizes apoptosis in AGS/NCI-N87 cells, validated by caspase-3 activation and LDH release. NOX4 knockdown or ROS scavengers (NAC) reverse these effects .

Q. Data Contradiction & Experimental Design

Q. Why do anti-inflammatory effects of this compound vary between colitis and RA models?

In DSS-induced colitis, this compound (10 mg/kg) reduces DAI scores by 60% via MUC2/MUC3 upregulation and COX-2 inhibition. In RA models, efficacy depends on TAK1 selectivity and synovial tissue penetration, with higher doses (30 mg/kg) required for IL-6 suppression .

Q. What are key considerations for DSS-induced colitis studies with this compound?

- Dosage : 10–20 mg/kg/day for 2 weeks pre-DSS treatment.

- Endpoints : Colon length shortening (≥30% vs. control), histological scoring (e.g., crypt damage, immune infiltration), and cytokine profiling (TNF-α, IL-1β).

- Controls : Include 6-Shogaol and 10-Gingerol for comparative efficacy .

Q. How does this compound regulate mucin production in colitis?

this compound reverses DSS-induced MUC2/MUC3 downregulation in colonic epithelium by 40–50%, measured via qRT-PCR and alcian blue staining. This correlates with improved barrier function and reduced neutrophil infiltration .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in molecular docking studies of this compound?

- Protein preparation : Remove water molecules and co-crystallized ligands from PDB files (e.g., JNK ID: 464Y) using Discovery Studio.

- Ligand optimization : Minimize energy with PyRx/Open Babel and convert to .pdb format.

- Validation : Compare docking scores (e.g., Hex energy) with known inhibitors and validate via mutagenesis (e.g., LYS93A substitution in JNK) .

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.